Melting Point Advantage: TEPBr (333–335 °C) vs. TBPBr (100–104 °C) for High-Temperature Solid-State Processing
TEPBr exhibits a melting point of 333–335 °C, which is approximately 230 °C higher than that of its closest longer-chain analog, tetrabutylphosphonium bromide (TBPBr), which melts at 100–104 °C . The ammonium analog tetraethylammonium bromide (TEABr) decomposes upon melting at ~286 °C, whereas TEPBr undergoes genuine melting without decomposition at a higher temperature [1]. This thermal stability margin enables TEPBr to be used in calcination-based processes—such as direct phosphorus modification of zeolites where the TEP cation is thermally decomposed to form phosphorus oxide species within zeolite cavities—that are inaccessible to low-melting or decomposition-prone TBPBr or TEABr [2].
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 333–335 °C (genuine melting, no decomposition) |
| Comparator Or Baseline | TBPBr: 100–104 °C; TEABr: ~286 °C (decomposes) |
| Quantified Difference | Δmp ≈ +230 °C vs. TBPBr; +47–49 °C vs. TEABr with decomposition avoided |
| Conditions | Standard atmospheric pressure; literature and vendor certificate-of-analysis values |
Why This Matters
A 230 °C higher melting point directly determines whether a phosphonium salt can survive calcination protocols or high-temperature solid-state ion-exchange processes without premature melting or degradation.
- [1] CAS Common Chemistry. Tetraethylammonium bromide – Melting Point 286 °C (decomp). CAS Registry Number 71-91-0. View Source
- [2] Tsunoji, N.; Osuga, R.; Yasumoto, M.; Yokoi, T. Controlling hydrocarbon oligomerization in phosphorus-modified CHA zeolite for a long-lived methanol-to-olefin catalyst. Microporous Mesoporous Mater. 2021. DOI: 10.1016/j.micromeso.2021.111200 View Source
